Mizolastine dihydrochloride

Übersicht

Beschreibung

Mizolastin-Dihydrochlorid ist ein Antihistaminikum der zweiten Generation, das nicht sedierend wirkt und hauptsächlich zur Behandlung allergischer Erkrankungen wie allergischer Rhinitis und Urtikaria eingesetzt wird. Es ist bekannt für seine hohe Affinität und Spezifität für Histamin-H1-Rezeptoren, was zur Linderung von Symptomen wie Niesen, Juckreiz und Schnupfen beiträgt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Herstellung von Mizolastin-Dihydrochlorid eine großtechnische chemische Synthese unter Verwendung hochreiner Reagenzien und kontrollierter Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Der Prozess beinhaltet Reinigungsschritte wie Kristallisation und Filtration, um die Dihydrochloridsalzform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mizolastin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Mizolastin-Dihydrochlorid kann Substitutionsreaktionen eingehen, insbesondere an den Benzimidazol- und Piperidin-Molekülteilen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Mizolastin-Dihydrochlorid, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Mizolastin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Entwicklung neuer analytischer Methoden verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf Histaminrezeptoren und ihre potenzielle Rolle bei der Modulation von Immunantworten untersucht.

Medizin: Mizolastin-Dihydrochlorid wird umfassend auf sein therapeutisches Potenzial bei der Behandlung allergischer Erkrankungen und sein Sicherheitsprofil in klinischen Umgebungen untersucht.

Industrie: Es wird bei der Formulierung von pharmazeutischen Produkten und als Standard in Qualitätskontrollprozessen verwendet

Wirkmechanismus

Mizolastin-Dihydrochlorid entfaltet seine Wirkung durch selektive Bindung an Histamin-H1-Rezeptoren und blockiert so die Wirkung von Histamin, einem wichtigen Mediator von allergischen Reaktionen. Diese Bindung verhindert, dass Histamin mit seinen Rezeptoren auf Zielzellen interagiert, was Symptome wie Juckreiz, Schwellung und Vasodilatation reduziert. Die Verbindung hat eine begrenzte Penetration der Blut-Hirn-Schranke, was das Risiko einer Sedierung minimiert .

Wirkmechanismus

Mizolastine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from interacting with its receptors on target cells, reducing symptoms such as itching, swelling, and vasodilation. The compound has limited penetration of the blood-brain barrier, which minimizes the risk of sedation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cetirizin: Ein weiteres Antihistaminikum der zweiten Generation mit ähnlichen nicht sedierenden Eigenschaften.

Loratadin: Bekannt für seine lang anhaltende Wirkung und minimale Sedierung.

Fexofenadin: Ein nicht sedierendes Antihistaminikum mit einem hohen Sicherheitsprofil.

Einzigartigkeit

Mizolastin-Dihydrochlorid zeichnet sich durch seinen schnellen Wirkungseintritt und seine hohe Spezifität für Histamin-H1-Rezeptoren aus. Im Gegensatz zu einigen anderen Antihistaminika passiert es die Blut-Hirn-Schranke nicht signifikant, wodurch die Wahrscheinlichkeit von Nebenwirkungen auf das zentrale Nervensystem verringert wird .

Eigenschaften

IUPAC Name |

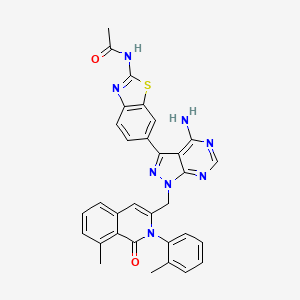

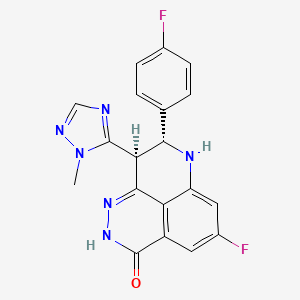

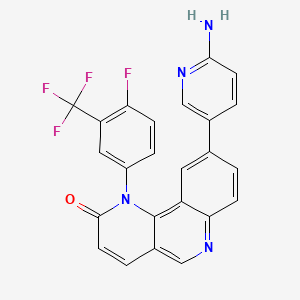

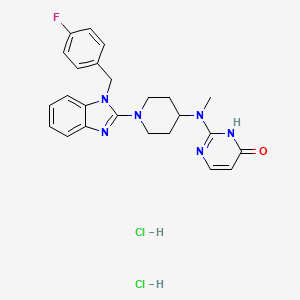

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O.2ClH/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17;;/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBSKWNPRUHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.